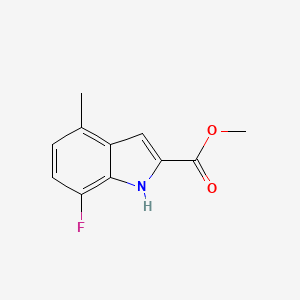
Methyl 7-fluoro-4-methyl-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-fluoro-4-methyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a fluorine atom at the 7th position and a methyl group at the 4th position on the indole ring, with a carboxylate ester group at the 2nd position. These structural modifications can influence its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-fluoro-4-methyl-1H-indole-2-carboxylate typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 4-methylindole.
Carboxylation: The carboxylate ester group is introduced via a carboxylation reaction, often using carbon dioxide or a carboxylating agent in the presence of a base.
Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at positions activated by the fluorine and methyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.
Major Products:
Oxidation: Formation of 7-fluoro-4-methyl-1H-indole-2-carboxylic acid.
Reduction: Formation of 7-fluoro-4-methyl-1H-indole-2-methanol.
Substitution: Various substituted indole derivatives depending on the reagent used.
科学的研究の応用
Methyl 7-fluoro-4-methyl-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Methyl 7-fluoro-4-methyl-1H-indole-2-carboxylate depends on its specific application:
Biological Activity: It may interact with enzymes or receptors, inhibiting or activating specific pathways. For example, it could inhibit a key enzyme in a microbial pathway, leading to antimicrobial effects.
Molecular Targets: Potential targets include kinases, proteases, and other enzymes involved in disease pathways.
Pathways Involved: The compound may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
類似化合物との比較
- Methyl 4-chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- Methyl 5-fluoro-3-phenyl-1H-indole-2-carboxylate
Comparison:
- Structural Differences: The position and type of substituents (e.g., chloro, amino, phenyl) can significantly alter the compound’s reactivity and biological activity.
- Unique Features: The presence of a fluorine atom at the 7th position and a methyl group at the 4th position in Methyl 7-fluoro-4-methyl-1H-indole-2-carboxylate may confer unique electronic and steric properties, influencing its interaction with biological targets and its overall stability.
特性
分子式 |
C11H10FNO2 |
|---|---|
分子量 |
207.20 g/mol |
IUPAC名 |
methyl 7-fluoro-4-methyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H10FNO2/c1-6-3-4-8(12)10-7(6)5-9(13-10)11(14)15-2/h3-5,13H,1-2H3 |
InChIキー |
IBUMQSGVIDWQTF-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=C(NC2=C(C=C1)F)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


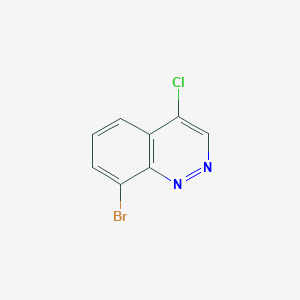
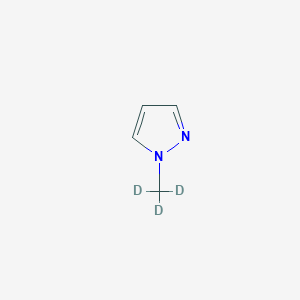
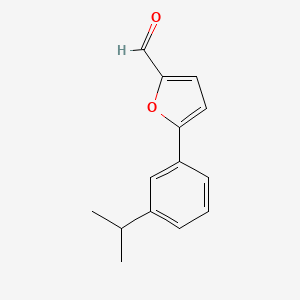
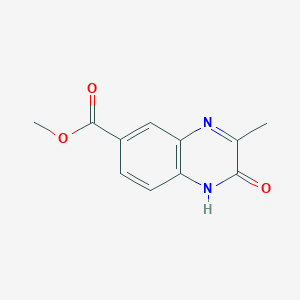
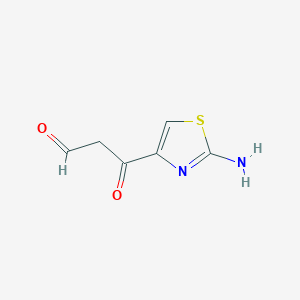
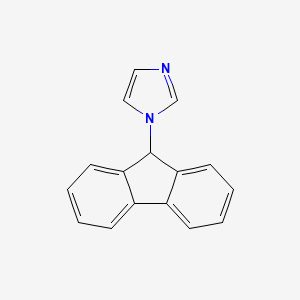

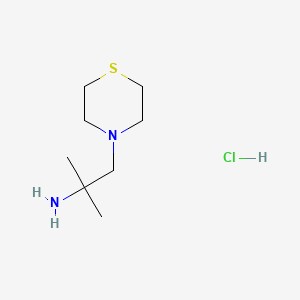

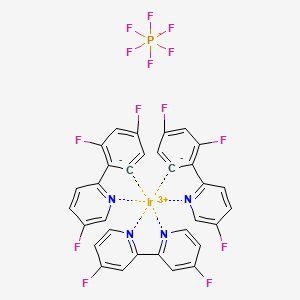
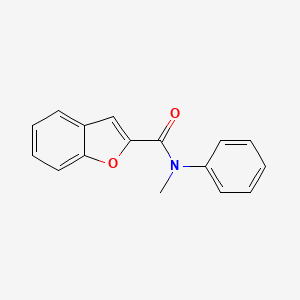
![(2E)-7-[(1R,2R)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxocyclopentyl]-2-heptenoic Acid](/img/structure/B13891786.png)
![(E)-3-phenyl-N-[(E)-(3-phenyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine](/img/structure/B13891789.png)

